molecular formula C9H9F3N2S B6611826 {[3-(trifluoromethyl)phenyl]methyl}thiourea CAS No. 296277-06-0

{[3-(trifluoromethyl)phenyl]methyl}thiourea

Cat. No.: B6611826
CAS No.: 296277-06-0
M. Wt: 234.24 g/mol
InChI Key: PMHXDYLJMNAAPX-UHFFFAOYSA-N
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Description

Contextualization of Thiourea (B124793) Derivatives in Contemporary Organic Chemistry and Material Science

Thiourea and its derivatives are a class of organic compounds that have garnered considerable attention due to their versatile applications. In organic synthesis, they serve as crucial intermediates and catalysts. researchgate.net Their ability to form stable complexes with metals has also been exploited in the development of new materials and sensors. researchgate.net The diverse biological activities of thiourea derivatives, including antibacterial, antifungal, and antiviral properties, underscore their importance in medicinal chemistry. nih.govmdpi.com

Significance of Trifluoromethylphenyl Motifs in Modern Molecular Design and Catalysis

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design and materials science. This is due to the unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity. nih.gov These characteristics can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. In catalysis, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and selectivity of catalysts.

Research Rationale and Scope for Focused Investigations on "{[3-(trifluoromethyl)phenyl]methyl}thiourea"

The specific structure of this compound, which combines a thiourea moiety with a trifluoromethylphenyl group via a methylene (B1212753) spacer, presents a unique subject for scientific inquiry. The rationale for its focused investigation lies in the potential synergistic effects of its constituent parts. The methylene bridge provides rotational flexibility, which could influence its binding properties with biological targets or its performance as an organocatalyst.

A focused investigation into this compound would likely encompass its synthesis, structural characterization, and evaluation of its biological activities and catalytic potential. The primary research scope would be to understand how the specific arrangement of the trifluoromethylphenyl group in relation to the thiourea core influences its chemical and physical properties.

While direct research on this compound is limited, studies on analogous compounds provide a strong foundation for its investigation. For instance, the synthesis of a copper(II) complex with the closely related 1-benzyl-3-[3-(trifluoromethyl)phenyl]thiourea highlights the interest in such structures for coordination chemistry and materials science. rsc.org

A plausible and common method for the synthesis of this compound would involve a two-step, one-pot reaction. This would begin with the reaction of 3-(trifluoromethyl)benzylamine (B1346619) with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which is then treated with a desulfurizing agent to yield 3-(trifluoromethyl)benzyl isothiocyanate. organic-chemistry.orgmdpi.com Subsequent reaction of this isothiocyanate with ammonia (B1221849) would produce the target compound, this compound. beilstein-journals.org

Table 1: Plausible Synthetic Route

Step Reactants Reagents Product
1 3-(trifluoromethyl)benzylamine, Carbon disulfide Base (e.g., Triethylamine) Dithiocarbamate salt
2 Dithiocarbamate salt Desulfurizing agent (e.g., Tosyl chloride) 3-(trifluoromethyl)benzyl isothiocyanate

Overview of Prior Research on Related Thiourea Derivatives and Trifluoromethylated Compounds

A significant body of research exists on thiourea derivatives where the trifluoromethylphenyl group is directly attached to a nitrogen atom of the thiourea core (N-[3-(trifluoromethyl)phenyl]thiourea). These studies have revealed potent antimicrobial and cytotoxic activities. rsc.orgresearchgate.net For example, a series of these derivatives showed high inhibition against Gram-positive cocci, with some compounds effectively inhibiting the formation of bacterial biofilms. researchgate.net Furthermore, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. beilstein-journals.org

The presence of the trifluoromethyl group is often correlated with enhanced biological activity. nih.gov Research on various trifluoromethylated compounds has consistently shown that this moiety can improve a molecule's metabolic stability and membrane permeability, crucial factors for drug efficacy. The study of related compounds provides a strong impetus for the investigation of this compound, as the introduction of the methylene spacer may alter its biological and chemical profile in interesting and potentially useful ways.

Table 2: Biological Activities of Related N-[3-(trifluoromethyl)phenyl]thiourea Derivatives

Activity Target Key Findings Reference
Antimicrobial Gram-positive cocci High inhibitory activity (MIC values 0.25–16 μg/ml) researchgate.net
Antibiofilm Staphylococcus epidermidis Effective inhibition of biofilm formation researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXDYLJMNAAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 3 Trifluoromethyl Phenyl Methyl Thiourea

Advanced Spectroscopic Characterization of "{[3-(trifluoromethyl)phenyl]methyl}thiourea"

Spectroscopic techniques are fundamental to confirming the molecular structure of this compound, elucidating the connectivity of its atoms, and understanding its electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Although specific NMR spectra for this compound are not publicly documented, the expected resonances can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic, methylene (B1212753) (CH₂), and thiourea (B124793) (NH and NH₂) protons. The four protons on the 3-trifluoromethylphenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to their coupling with each other. The methylene protons adjacent to the aromatic ring would likely appear as a doublet around δ 4.5-5.0 ppm, coupled to the adjacent NH proton. The protons of the thiourea group (NH and NH₂) would be visible as broad signals, with their chemical shifts being highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon-13 spectrum would provide information on all unique carbon environments. This would include four distinct signals for the aromatic carbons of the substituted phenyl ring, a signal for the benzylic methylene carbon, a resonance for the C=S carbon of the thiourea group (typically downfield, >180 ppm), and a signal for the quaternary carbon of the trifluoromethyl group. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR is a sensitive probe for the trifluoromethyl group. A single, sharp signal would be expected, as all three fluorine atoms are chemically equivalent. Its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring. In related compounds, such as 4-(trifluoromethyl)benzyl methanesulfonate, the ¹⁹F NMR signal for the CF₃ group appears at approximately -62.8 ppm beilstein-journals.org.

Table 1: Predicted NMR Spectral Data for this compound
NucleusFunctional GroupPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HAromatic C-H~7.0 - 8.0Multiplet
-CH₂-~4.5 - 5.0Doublet
-NH-, -NH₂VariableBroad Singlet(s)
¹³CC=S>180Singlet
Aromatic C~120 - 140Multiplet
-CH₂-~45 - 55Singlet
-CF₃~120 - 125Quartet
¹⁹F-CF₃~ -62 to -63Singlet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy is crucial for identifying functional groups and probing intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The infrared spectrum would be dominated by absorptions corresponding to the thiourea and trifluoromethyl groups. The N-H stretching vibrations of the primary and secondary amines in the thiourea moiety are expected in the 3100-3400 cm⁻¹ region. The presence and nature of hydrogen bonding can significantly broaden these peaks and shift them to lower frequencies. Other key vibrations include the C-N stretching and N-H bending modes (thioamide II and III bands) between 1300-1600 cm⁻¹, and the C=S stretching vibration, which typically appears as a strong band in the 700-850 cm⁻¹ range. Strong C-F stretching vibrations from the trifluoromethyl group are expected between 1100 and 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric C=S stretch is often strong in the Raman spectrum. Aromatic ring vibrations, particularly the ring-breathing mode near 1000 cm⁻¹, would also be prominent.

The formation of hydrogen bonds, a characteristic feature of thioureas, leads to noticeable shifts in vibrational frequencies, particularly a red-shift (lowering of frequency) in the N-H stretching bands nih.govacs.org.

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch-NH₂, -NH-3100 - 3400Medium-Strong
Aromatic C-H StretchAr-H3000 - 3100Medium-Weak
Aliphatic C-H Stretch-CH₂-2850 - 2960Medium-Weak
N-H Bend / C-N StretchThioamide1300 - 1600Medium-Strong
C-F Stretch-CF₃1100 - 1350Very Strong
C=S StretchThiourea700 - 850Medium-Strong

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

Molecular Formula and Mass: The molecular formula for this compound is C₉H₉F₃N₂S. Its calculated monoisotopic mass is 234.0493 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, a common fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to two major fragments: the 3-(trifluoromethyl)benzyl cation (m/z 159) and the thiourea radical cation fragment. The 3-(trifluoromethyl)benzyl cation could further lose a CF₃ radical to yield a tropylium-like ion. Another possible fragmentation is the loss of H₂S from the parent ion. The observation of these characteristic fragments would strongly support the proposed structure.

Solid-State Structural Investigations of "this compound"

Solid-state analysis provides definitive information on the three-dimensional arrangement of molecules, including bond lengths, angles, and the nature of intermolecular forces that govern the crystal lattice.

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state uni-ulm.de. To date, no crystal structure for this compound has been reported in the crystallographic databases.

Should a single crystal be grown and analyzed, this technique would provide unambiguous data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the benzyl (B1604629) and thiourea groups relative to each other.

Crystal System and Space Group: The fundamental parameters of the unit cell and the symmetry operations within the crystal.

Crystal Packing: How individual molecules are arranged in the crystal lattice, which is dictated by intermolecular forces.

The molecule itself is achiral, so there is no absolute stereochemistry to determine.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions in Crystalline Forms

The thiourea moiety is an excellent hydrogen bond donor (two N-H groups) and acceptor (the sulfur atom). This functionality strongly dictates the supramolecular assembly in the solid state. In the absence of an experimental crystal structure for the title compound, the likely hydrogen bonding motifs can be inferred from studies on related thiourea derivatives.

Polymorphism and Crystallization Engineering Studies

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of studies focused on the polymorphism and crystallization engineering of the specific compound this compound. Despite the significant interest in the solid-state properties of thiourea derivatives due to their wide range of applications, research into the polymorphic behavior of this particular molecule has not been reported.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit distinct physical and chemical properties. These can include variations in solubility, melting point, stability, and bioavailability. The investigation of polymorphism typically involves systematic crystallization experiments under a variety of conditions, such as different solvents, temperatures, and cooling rates, followed by characterization of the resulting solid forms using techniques like X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy.

Similarly, crystallization engineering, which aims to control the growth of crystals with desired properties, relies on a fundamental understanding of the intermolecular interactions and packing arrangements of a molecule. Studies in this area for related thiourea compounds often explore the role of hydrogen bonding and other non-covalent interactions in directing the crystal structure.

However, for this compound, no such research appears to have been published. Consequently, there are no established different polymorphic forms, nor are there any detailed research findings or data tables available to be presented on this topic. The lack of information precludes a discussion on how crystallization conditions might be manipulated to produce different solid forms of this compound. Further research would be necessary to explore the potential for polymorphism in this compound and to elucidate its crystallographic characteristics.

Theoretical and Computational Investigations of 3 Trifluoromethyl Phenyl Methyl Thiourea

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations are instrumental in determining the fundamental electronic and geometric properties of a molecule. These methods provide a detailed picture of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.netnih.gov These calculations yield precise bond lengths and angles that are typically in close agreement with experimental data from X-ray crystallography. researchgate.net

The electronic structure of the molecule is elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic transitions. joasciences.com For instance, studies on similar compounds like 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) have shown that a lower energy gap (2.12 eV) indicates greater chemical reactivity. joasciences.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for understanding the molecule's stability and reactivity.

Reactivity DescriptorFormulaDescription
Ionization Potential (IP) IP ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (IP + EA) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

This table is generated based on methodologies described in cited research for related compounds. researchgate.netbamu.ac.in

Furthermore, DFT is used to calculate the distribution of electronic charge across the molecule, often represented by Mulliken atomic charges. This analysis reveals which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge), providing insight into the molecule's polarity and potential sites for electrostatic interactions. bamu.ac.in

Molecules with rotatable single bonds, like {[3-(trifluoromethyl)phenyl]methyl}thiourea, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for converting between them. nih.gov

This is achieved by mapping the potential energy surface (PES) of the molecule. A PES is a multi-dimensional surface that represents the energy of the molecule as a function of its geometry. By systematically rotating specific bonds (e.g., the N-C(aryl) or C-N bonds) and calculating the energy at each step, a profile of the energy landscape is created. nih.govresearchgate.net The minima on this surface correspond to stable or metastable conformers, while the peaks represent transition states between them. For phenylthiourea (B91264) derivatives, analysis often reveals that conformations with specific orientations (e.g., cis or trans) relative to the sulfur atom have different stabilities. nih.gov For example, in phenylthiourea, a trans isomer is identified as the global minimum, while a cis isomer is a local minimum with a higher relative energy. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three-dimensional space. joasciences.com It is highly effective for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bond donors). In thiourea derivatives, the sulfur and nitrogen atoms are typically associated with negative potential. joasciences.comresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. The hydrogen atoms of the N-H groups in thioureas are characteristically regions of high positive potential, making them potent hydrogen bond donors. joasciences.comresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

By analyzing the MEP map, researchers can identify the most probable sites for intermolecular interactions, which is crucial for understanding phenomena like ligand-receptor binding and crystal packing. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between the solute (this compound) and surrounding solvent molecules (e.g., water). nih.gov By simulating the movements of all atoms over a period, these studies reveal how the solvent affects the conformational stability and flexibility of the solute. researchgate.net

One common method to analyze these interactions is through the calculation of Radial Distribution Functions (RDFs). An RDF describes the probability of finding a solvent atom at a certain distance from a solute atom. nih.govresearchgate.net Peaks in the RDF plot indicate strong interactions, such as hydrogen bonding between the thiourea's N-H or C=S groups and water molecules. uns.ac.rs Alternatively, implicit solvent models like the Solvation Model based on Density (SMD) can be combined with DFT calculations to account for solvent effects on the molecule's energy and geometry without explicitly simulating solvent molecules. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. psecommunity.org This method is fundamental in drug discovery for hypothesizing how a compound might exert a biological effect. researchgate.net

In a typical docking study, this compound would be placed into the active site of a target protein. The simulation software then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The results are reported as a binding affinity or docking score, usually in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. uns.ac.rs

For thiourea derivatives, docking studies have shown that the N-H groups are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.govnih.gov The trifluoromethylphenyl ring often engages in hydrophobic or π-alkyl interactions within the binding pocket. rjptonline.org These simulations provide a structural basis for a molecule's potential biological activity and can guide the design of more potent analogues. researchgate.net

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting Residues
Cytochrome Reductase 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea-6.3(Not specified)
M. tuberculosis InhA (5JFO) N-(aryl)benzenesulfonamide thiourea derivative-11.64Met 98
VEGFR1 (3HNG) Naproxen-thiourea derivative-9.48Glu230, Ala232

This table presents example findings from molecular docking studies on related thiourea compounds to illustrate the type of data generated. uns.ac.rsresearchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification in the Solid State

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the nature and propensity of different intermolecular contacts can be achieved.

For thiourea derivatives, including those with trifluoromethylphenyl groups, Hirshfeld surface analysis reveals the significant role of hydrogen bonds and other weak interactions in stabilizing the crystal packing. tandfonline.comresearchgate.netresearchgate.net In the solid state of molecules structurally similar to "this compound," the analysis typically highlights a high percentage of contacts involving hydrogen atoms due to their prevalence on the molecular surface.

The key intermolecular contacts observed in related structures and anticipated for "this compound" are detailed below. The percentages represent the relative contribution of each type of contact to the total Hirshfeld surface area, derived from studies on analogous compounds. tandfonline.comresearchgate.netnih.gov

Intermolecular ContactDescriptionTypical Contribution (%)
H···H Interactions between hydrogen atoms. These are the most abundant contacts due to the large surface area of hydrogen.40 - 50%
H···F/F···H Contacts between hydrogen and fluorine atoms. The trifluoromethyl group is a significant contributor to these interactions. researchgate.net15 - 25%
H···C/C···H Interactions involving hydrogen and carbon atoms, often associated with C-H···π interactions.10 - 20%
S···H/H···S Hydrogen bonding involving the sulfur atom of the thiourea group.5 - 10%
N-H···S Classical hydrogen bonds formed between the N-H donor of the thiourea moiety and the sulfur atom of an adjacent molecule.5 - 10%
C···C π-π stacking interactions between the phenyl rings of neighboring molecules. The presence of the electron-withdrawing trifluoromethyl group can influence the nature of these interactions. nih.gov3 - 7%
Other Contacts (N, F, S) Less frequent contacts involving nitrogen, fluorine, and sulfur atoms.< 5%

QSAR/QSPR Applications for "this compound" Derivatives in Catalysis and Molecular Recognition

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the biological activity or physicochemical properties of chemical compounds based on their molecular structures. For derivatives of "this compound," these models can be instrumental in designing novel catalysts and molecular receptors with enhanced efficacy and selectivity.

Catalysis:

Thiourea derivatives have emerged as highly effective organocatalysts, primarily due to their ability to form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. rsc.orgwikipedia.orgresearchgate.net The catalytic activity of these compounds is strongly influenced by the electronic and steric properties of the substituents on the phenyl ring.

A hypothetical QSAR model for the catalytic activity of "this compound" derivatives could be represented by the following general equation:

Log(kcat) = β0 + β1(σ) + β2(Es) + β3(logP)

Where:

kcat is the catalytic rate constant.

σ represents the Hammett constant of the substituent, quantifying its electronic effect (electron-donating or electron-withdrawing).

Es is the Taft steric parameter, accounting for the steric bulk of the substituent.

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

β0, β1, β2, and β3 are the regression coefficients determined from the analysis of a training set of catalysts.

DescriptorInfluence on Catalytic ActivityRationale
Electron-withdrawing groups (e.g., -CF3, -NO2) IncreaseEnhance the acidity of the N-H protons, leading to stronger hydrogen bonding with the substrate. wikipedia.org
Bulky substituents DecreaseMay sterically hinder the approach of the substrate to the catalytic site.
Increased hydrophobicity (higher logP) VariableCan influence the solubility of the catalyst in the reaction medium and its interaction with nonpolar substrates.

Molecular Recognition:

The same hydrogen-bonding capabilities that make thioureas effective catalysts also render them excellent receptors for anion recognition. frontiersin.orgrsc.orgnih.gov The thiourea moiety can form strong hydrogen bonds with various anions, such as halides and oxoanions. The selectivity and affinity of this recognition are highly dependent on the structural features of the thiourea derivative.

A QSPR model for the anion binding affinity of "this compound" derivatives could take the form:

Log(Ka) = γ0 + γ1(pKa) + γ2(Vmc) + γ3(ESP)

Where:

Ka is the association constant for the host-guest complex.

pKa of the thiourea N-H protons is a measure of their acidity.

Vmc is the molecular volume or a related steric descriptor of the binding cavity.

ESP represents the electrostatic potential on the hydrogen bond donor atoms.

γ0, γ1, γ2, and γ3 are the regression coefficients.

DescriptorInfluence on Anion RecognitionRationale
Lower pKa (higher acidity) Increase in binding affinityStronger hydrogen bonds are formed with the anion. The electron-withdrawing trifluoromethyl group contributes to a lower pKa. rsc.org
Complementary shape and size (Vmc) Increase in selectivityA well-defined binding pocket can sterically favor the binding of a specific anion over others.
More positive Electrostatic Potential (ESP) Increase in binding affinityA more positive potential on the N-H protons enhances the electrostatic attraction with the negatively charged anion.

These QSAR/QSPR models, once validated with experimental data, can guide the rational design of new "this compound" derivatives with tailored properties for specific applications in catalysis and molecular recognition.

Mechanism of Action Studies and Functional Insights of 3 Trifluoromethyl Phenyl Methyl Thiourea in Non Clinical Systems

Elucidation of Hydrogen Bonding Catalysis by Thiourea (B124793) Derivatives with Trifluoromethyl Moieties

Thiourea organocatalysis leverages the ability of the thiourea scaffold to act as a potent hydrogen-bond donor. wikipedia.org The two N-H protons of the thiourea core are rendered more acidic by the presence of electron-withdrawing substituents, such as the trifluoromethyl group on the phenyl ring. mdpi.com This enhanced acidity makes these compounds excellent catalysts for a variety of organic transformations by activating electrophilic substrates through non-covalent interactions. rsc.orgnih.gov

Detailed Investigation of Substrate Activation Modes in Organocatalytic Transformations

The primary mode of action for thiourea catalysts is the activation of electrophiles through hydrogen bonding. nih.gov Substrates with electron-rich sites, such as carbonyl compounds, imines, and nitroalkenes, are common targets. libretexts.orgacs.org The thiourea catalyst forms hydrogen bonds with the oxygen or nitrogen atom of the electrophile, which increases the compound's electrophilicity and facilitates nucleophilic attack. acs.org

For instance, in the catalysis of a Michael reaction, the thiourea derivative activates the nitroolefin by forming hydrogen bonds with the nitro group's oxygen atoms. libretexts.org Similarly, in carbonyl additions, the catalyst hydrogen-bonds to the carbonyl oxygen, polarizing the C=O bond and lowering the energy barrier for the reaction. acs.org Computational and spectroscopic studies, including 2D NMR and IR spectroscopy, on related compounds like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have provided direct evidence for these interactions, revealing that the thiourea N-H groups and sometimes even polarized ortho C-H bonds can engage with Lewis basic sites on the substrate. northeastern.edudntb.gov.ua

Role of Explicit Double Hydrogen Bonding in Transition State Stabilization

A key feature of thiourea catalysis is the ability to form a "double hydrogen bond," where both N-H protons interact simultaneously with a single acceptor atom on the substrate, such as a carbonyl oxygen or an anion. wikipedia.orgrsc.org This clamp-like binding motif is crucial for stabilizing the transition state of a reaction. nih.gov As a negative charge develops on an electronegative atom during the reaction (e.g., forming an oxyanion intermediate), the dual hydrogen bonds effectively delocalize and stabilize this charge, thereby lowering the activation energy of the rate-determining step. rsc.orgacs.org

Spectroscopic and computational studies have shown that for this dual interaction to be effective, the thiourea catalyst often adopts a trans-trans conformation, which positions both N-H protons to interact with the substrate. nih.gov Catalytically superior thioureas substituted with trifluoromethyl groups have been found to favor this conformation in solution. nih.gov This cooperative action can be so potent that in some cases, two separate thiourea molecules collaborate to stabilize a transition state, a principle that has guided the development of highly active linked bis-thiourea catalysts. nih.govacs.org

Table 1: Key Non-Covalent Interactions in Thiourea Catalysis

Interaction TypeDescriptionRole in CatalysisSupporting Evidence
Dual N-H•••O/N Hydrogen BondingBoth thiourea N-H protons bind to a single Lewis basic atom (e.g., carbonyl oxygen, imine nitrogen). wikipedia.orgActivates the electrophile and stabilizes developing negative charge in the transition state. rsc.orgnih.govNMR, IR Spectroscopy, DFT Calculations. northeastern.edunih.gov
Single N-H•••X Hydrogen BondingOne N-H proton interacts with the substrate or an anion.Primary mode of activation and anion binding. nih.govTime-resolved IR Spectroscopy. nih.gov
C-H•••O/N Hydrogen BondingPolarized ortho C-H bond on the aryl ring interacts with the substrate's Lewis basic site. northeastern.eduContributes to the pre-organization and stability of the catalyst-substrate complex. northeastern.edu2D NMR Spectroscopy, DFT Calculations. northeastern.edudntb.gov.ua
π-π StackingInteraction between the aromatic rings of the catalyst and the substrate. nih.govProvides additional stabilization and influences stereoselectivity. nih.govKinetic Studies, Computational Modeling. acs.org

Kinetic and Stereochemical Studies in Catalytic Cycles

Kinetic investigations of reactions catalyzed by thiourea derivatives typically show a first-order dependence on the catalyst concentration, confirming its involvement in the rate-determining step. u-tokyo.ac.jp Such studies, alongside structure-activity relationship analyses, have been instrumental in elucidating reaction mechanisms, such as the asymmetric Strecker and Mannich reactions. libretexts.org

In the context of stereochemistry, chiral thiourea catalysts are highly effective in inducing enantioselectivity. By creating a well-defined, chiral binding pocket, the catalyst forces the substrate into a specific orientation. nih.gov This controlled environment dictates the face of the electrophile that the nucleophile can attack, leading to the preferential formation of one enantiomer over the other. libretexts.org For example, in the Pictet-Spengler reaction, a chiral thiourea-carboxylate complex is responsible for the enantioselective deprotonation step. acs.org The stereochemical outcome is often governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking, which stabilize the favored transition state. acs.orgnih.gov

Mechanistic Probes for Interactions with Biological Macromolecules and Pathways in Model Systems

The same hydrogen-bonding capabilities that make thioureas effective organocatalysts also enable them to interact with biological macromolecules. biointerfaceresearch.com The N-H groups can serve as hydrogen-bond donors to engage with anionic or polar residues in enzymes or receptors, while the thiocarbonyl sulfur can act as a complementary binding site. biointerfaceresearch.com

Enzyme Kinetic Studies for Inhibition/Activation Mechanisms in Cell-Free Systems

Thiourea derivatives, including those with trifluoromethylphenyl moieties, have been identified as inhibitors of various enzymes. nih.govresearchgate.netcurtin.edu.au Kinetic studies are crucial for determining the mechanism of this inhibition (e.g., competitive, non-competitive, or irreversible). creative-enzymes.com

For example, studies on indole-thiourea derivatives as tyrosinase inhibitors revealed a competitive inhibition mechanism, where the compound competes with the natural substrate (L-tyrosine) for binding at the enzyme's active site. mdpi.com Similarly, parent thiourea has been shown to act as a competitive reversible inhibitor of horseradish peroxidase. nih.gov The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The presence of electron-withdrawing groups like trifluoromethyls is often associated with enhanced biological activity. biointerfaceresearch.comresearchgate.net

Table 2: Enzyme Inhibition Data for Selected Thiourea Derivatives

Compound/Derivative ClassTarget EnzymeInhibition Constant (IC₅₀ / Kᵢ)Inhibition MechanismReference
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL (IC₅₀)Not specified nih.gov
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL (IC₅₀)Not specified nih.gov
Indole-thiourea derivative 4bMushroom Tyrosinase5.9 µM (IC₅₀)Competitive mdpi.com
ThioureaHorseradish Peroxidase0.22 mM (Kᵢ)Competitive, Reversible nih.gov
Phenylsulfonamide-thiourea derivative 16Human Carbonic Anhydrase II (hCA II)4.8 nM (Kᵢ)Not specified acs.org
Phenylsulfonamide-thiourea derivative 18Human Carbonic Anhydrase XII (hCA XII)45.0 nM (Kᵢ)Not specified acs.org
Thiourea derivative 15Topoisomerase IV (S. aureus)Inhibitory activity confirmedNot specified curtin.edu.au

Receptor Binding Assays and Allosteric Modulation in Isolated Systems

The ability of thioureas to act as potent and selective anion receptors provides a fundamental model for their potential interactions with biological receptors. frontiersin.orgacs.org Many receptor binding sites contain anionic amino acid residues (e.g., glutamate, aspartate) that are critical for ligand recognition. Thioureas can form strong, directional hydrogen bonds with these anionic groups. acs.org

Binding studies using techniques like UV-vis and NMR spectroscopy have quantified the affinity of thiourea-based receptors for various anions. acs.org These studies consistently show that the more acidic N-H protons of thioureas, particularly those with electron-withdrawing substituents, lead to stronger anion binding compared to their urea (B33335) counterparts. frontiersin.org The binding affinity often follows the basicity of the anion, with strong binding observed for species like fluoride (B91410) and dihydrogen phosphate. frontiersin.org While direct receptor binding assays for {[3-(trifluoromethyl)phenyl]methyl}thiourea are not extensively documented, these anion binding studies suggest a plausible mechanism for interaction with anionic sites in protein targets, potentially leading to competitive binding or allosteric modulation.

Cellular Pathway Modulation Studies in Non-Human Cell Lines (e.g., gene expression, protein interaction)

Detailed studies elucidating the specific effects of this compound on cellular pathways, including comprehensive gene expression and protein interaction analyses in non-human cell lines, are not extensively available in the current body of scientific literature. However, research on analogous thiourea derivatives provides some insights into potential mechanisms of action that may be relevant.

A study on a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed significant cytotoxic activity against several human cancer cell lines, including colon, prostate, and leukemia cell lines. The primary mechanisms identified were the induction of apoptosis and the inhibition of interleukin-6 (IL-6) secretion. nih.gov While these findings are from human cell lines, they suggest that related compounds can modulate fundamental cellular processes such as programmed cell death and inflammatory signaling.

For instance, one of the highly active compounds in that study, a 3,4-dichlorophenyl derivative of 3-(trifluoromethyl)phenylthiourea, was shown to induce late-stage apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells. nih.gov Furthermore, all the tested derivatives in that study acted as inhibitors of IL-6 secretion in both primary and metastatic colon cancer cell lines, reducing its secretion by 23–63%. nih.gov These results point towards the potential of this class of compounds to interfere with key signaling pathways that are often dysregulated in pathological conditions.

The following interactive table summarizes the effects of some 3-(trifluoromethyl)phenylthiourea derivatives on apoptosis and IL-6 secretion in human cancer cell lines, which may suggest potential areas of investigation for this compound in non-human cell lines.

DerivativeCell LineEffect on ApoptosisEffect on IL-6 Secretion
3,4-dichlorophenylthioureaColon Cancer95-99% induction of late apoptosis23-63% reduction
4-(trifluoromethyl)phenylthioureaColon CancerStrong pro-apoptotic activity23-63% reduction
4-chlorophenylthioureaColon CancerStrong pro-apoptotic activity23-63% reduction

It is important to note that direct evidence of this compound modulating specific cellular pathways in non-human cell lines through gene expression or protein interaction studies remains to be established. Future research in this area would be invaluable for a more complete understanding of its biological activity.

Influence of the Trifluoromethyl Group on Molecular Recognition and Activity Profiles

The trifluoromethyl (CF3) group is a critical substituent in many pharmacologically active molecules, and its presence in this compound is expected to significantly influence its biological activity. The unique properties of the CF3 group can enhance a molecule's efficacy and pharmacokinetic profile in several ways.

One of the primary effects of the trifluoromethyl group is its strong electron-withdrawing nature, which can alter the electronic properties of the aromatic ring to which it is attached. This can, in turn, influence the binding affinity of the molecule to its biological targets. psecommunity.org The CF3 group is also known to increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach intracellular targets.

In the context of thiourea derivatives, the presence of a trifluoromethyl group on the phenyl ring has been associated with enhanced biological activity. For example, studies on various thiourea analogs have shown that electron-withdrawing substituents, such as the CF3 group, can promote antibacterial activity. curtin.edu.au

The trifluoromethyl group can also participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to the stability of the ligand-receptor complex. These interactions are crucial for molecular recognition and the subsequent biological response. The steric bulk of the CF3 group can also play a role in determining the selectivity of a compound for its target.

The following interactive table outlines the key properties of the trifluoromethyl group and its potential influence on the activity of this compound.

Property of Trifluoromethyl GroupInfluence on Molecular Activity
High ElectronegativityAlters electronic distribution, potentially enhancing binding affinity.
Increased LipophilicityImproves membrane permeability and cellular uptake.
Metabolic StabilityThe carbon-fluorine bond is very strong, making the group resistant to metabolic degradation.
Ability to Form Non-Covalent InteractionsCan participate in hydrogen and halogen bonds, stabilizing interactions with biological targets.
Steric BulkCan influence binding selectivity and orientation within a receptor's active site.

Structure Activity/property Relationship Sar/spr Studies of 3 Trifluoromethyl Phenyl Methyl Thiourea Derivatives

Systematic Chemical Space Exploration via Phenyl Ring Substituent Modifications

The phenyl ring of the {[3-(trifluoromethyl)phenyl]methyl}thiourea scaffold serves as a critical site for modification to probe its interaction with biological targets. Alterations to the substituents on this ring can profoundly affect the electronic, steric, and lipophilic properties of the entire molecule.

The trifluoromethyl (-CF3) group is a key pharmacophore in many biologically active compounds due to its unique electronic properties and metabolic stability. nih.gov Its placement and number on the phenyl ring of thiourea (B124793) derivatives are critical determinants of their biological efficacy. Studies have consistently shown that the presence of a 3-(trifluoromethyl)phenyl moiety is crucial for the antibacterial activity of these compounds, particularly their strong inhibitory effects against Gram-positive pathogens. researchgate.net

The electronic nature of the -CF3 group, being strongly electron-withdrawing, significantly influences the molecule's properties. nih.gov This feature can enhance interactions with biological targets and improve membrane permeability. nih.gov The position of the -CF3 group is not arbitrary. For instance, in the context of thiourea-based catalysts, a 3,5-bis(trifluoromethyl)phenyl substitution was found to be catalytically superior to diphenylthiourea. nih.gov This enhanced activity is attributed to the preferred trans-trans conformation, which allows the thiourea N-H groups to effectively form hydrogen bonds with a substrate. nih.govacs.org The addition of more CF3 groups can lead to a gradual shift in N-H vibrational bands, suggesting a cumulative effect on the electronic structure and conformational equilibrium of the molecule. nih.gov

Table 1: Influence of Trifluoromethyl Substitution on Catalytic Conformation

CompoundSubstitution PatternFavored ConformationCatalytic Activity
Diphenylthiourea (0CF-DPTU)No CF3 groupsAt least one N-H in cisPoor
3,5-bis(trifluoromethyl)phenyl-substituted thiourea (4CF-DPTU)Two CF3 groups at positions 3 and 5trans-transSuperior

The introduction of various substituents on the phenyl ring allows for a comparative analysis of how electron density influences biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electronic properties of the phenyl ring through inductive and resonance effects, thereby affecting the reactivity and binding capabilities of the molecule. studypug.comsaskoer.ca

EWGs, such as nitro (-NO2), cyano (-CN), and the trifluoromethyl (-CF3) group itself, decrease the electron density of the aromatic ring, making it less nucleophilic. In the context of thiourea derivatives, the presence of an electron-withdrawing substituent on the benzene (B151609) ring has been shown to promote antibacterial activity. curtin.edu.au For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing strong EWGs like -NO2 or -CN exhibited a noticeable increase in binding energy compared to those with the less polar -CF3 group or the electron-releasing -CH3 moiety. mdpi.com This suggests that the electronic properties of the substituent are fundamental to the molecule's inhibitory activity, affecting the electron density of the phenyl ring and its interactions with key residues in the target's binding site. mdpi.com

Conversely, EDGs, such as alkyl (-R), hydroxyl (-OH), or amine (-NH2) groups, increase the electron density of the ring, making it more nucleophilic. studypug.com While less explored in the specific context of this compound, the general principle is that EDGs stabilize positive charges and increase nucleophilicity, which can alter the binding mode and affinity for a given biological target. studypug.com

Table 2: Effect of Phenyl Ring Substituents on Biological Activity

Substituent TypeExamplesEffect on Phenyl RingObserved Impact on Activity
Strong Electron-Withdrawing-NO2, -CNDecreases electron densityIncreased binding energy and inhibitory activity mdpi.com
Moderate Electron-Withdrawing-CF3, HalogensDecreases electron densityPromotes antibacterial activity curtin.edu.au
Electron-Donating-CH3, -OCH3Increases electron densityLower binding energy compared to EWGs mdpi.com

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design. cambridgemedchemconsulting.com The trifluoromethyl group can be considered a bioisostere for several other functional groups, including isopropyl, ethyl, and nitro groups. researchgate.net Such replacements can modulate potency, improve metabolic stability, or alter physicochemical properties. researchgate.nettandfonline.com

For instance, the -CF3 group has been successfully used as a bioisosteric replacement for an aliphatic nitro (-NO2) group in CB1 receptor positive allosteric modulators. researchgate.netacs.org This substitution led to compounds that were generally more potent and showed improved in vitro metabolic stability compared to their nitro equivalents. researchgate.netacs.org The rationale for such replacements often lies in mimicking the steric and electronic properties of the original group while improving "drug-like" characteristics. acs.org While the steric size of the -CF3 group has been debated, recent analyses suggest it is sterically closer to an ethyl group than an isopropyl group. researchgate.net Hydrophobic groups like -CF3 at the para position of an aniline (B41778) ring can form strong interactions within the hydrophobic site of an inhibitor binding pocket, contributing to high potency and metabolic stability. researchgate.net

Structural Variations of the Thiourea Moiety and Linker Region

The thiourea core and the methyl linker are not merely passive connectors but play active roles in defining the molecule's three-dimensional shape and its ability to interact with biological targets, primarily through hydrogen bonding.

In unsubstituted or monosubstituted thioureas, the N-H groups can readily participate in forming intramolecular and intermolecular hydrogen bonds. For example, in 1-acyl thioureas, an intramolecular N-H···O=C hydrogen bond can stabilize a planar trans-cis geometry. scispace.com Intermolecular N-H···S=C hydrogen bonds are also common, often leading to the formation of centrosymmetric dimers in the solid state. scispace.comnih.gov

Introducing bulky substituents on the nitrogen atoms can create steric hindrance, which influences the molecule's preferred conformation and its ability to form these hydrogen-bonded networks. nih.gov For instance, N,N-diethyl-N′-phenylacetylthiourea adopts a folded conformation due to the steric hindrance of the two ethyl groups. nih.gov The degree of substitution determines the conformational landscape; 1-acyl-3,3-(di)substituted thioureas often display a non-planar structure, in contrast to their less substituted counterparts. scispace.com This conformational flexibility is crucial as it dictates how the molecule can adapt its shape to fit into a receptor's binding pocket. scispace.com

The thiourea scaffold is conformationally flexible, primarily due to rotation around the C-N bonds. Each thiourea N-H group can adopt two main conformations, cis or trans, relative to the thiocarbonyl group. nih.gov The interconversion between these conformers occurs through rotation around the C(S)-N axis. acs.org At room temperature, this interconversion can be rapid, leading to averaged signals in NMR spectra. acs.org

The energy barrier to rotation around the C(sp²)-N bond in urea (B33335) and thiourea derivatives is significant, typically around 8-10 kcal/mol, due to the partial double bond character of the C-N bond. researchgate.netosti.gov This barrier can be influenced by the nature of the substituents. For instance, rotation in alkyl- and phenyl-substituted ureas is slightly more hindered than in the unsubstituted molecule. osti.gov The relative stability of different conformers is also substituent-dependent. For diphenylthiourea, conformations with at least one N-H group in the cis configuration are favored, whereas the catalytically active 3,5-bis(trifluoromethyl)phenyl-substituted thiourea prefers the trans-trans conformation. nih.gov These conformational preferences directly impact the molecule's ability to act as a bidentate hydrogen-bond donor, which is often essential for its biological function. nih.gov

Lack of Specific Research Data for Multivariate Analysis of "this compound" Derivatives

Following a comprehensive and targeted search for scholarly articles and data pertaining to the multivariate data analysis and predictive modeling of "this compound" derivatives, it has been determined that there is a lack of specific published research on this particular compound within the requested analytical context.

While the scientific literature contains numerous studies on the multivariate analysis of various other thiourea derivatives for a range of biological activities, the direct and specific focus on the "this compound" scaffold in this context appears to be absent from the accessible scientific domain. Therefore, the generation of a scientifically accurate and data-supported article on this specific topic, as per the provided outline, is not feasible at this time due to the absence of the necessary foundational research.

Applications of 3 Trifluoromethyl Phenyl Methyl Thiourea and Analogues in Chemical Research

Organocatalytic Applications in Asymmetric Synthesis

Thiourea-based organocatalysts have gained immense popularity over the last two decades for their ability to promote a wide array of organic transformations under mild, metal-free conditions. rsc.org The functional core of these catalysts is their ability to form specific, directional hydrogen bonds with substrates, mimicking the active sites of enzymes. Analogues bearing the 3,5-bis(trifluoromethyl)phenyl motif are particularly effective due to the enhanced acidity of their N-H protons, which allows for strong substrate binding and activation. rsc.orgresearchgate.net This dual hydrogen-bonding capability is crucial for achieving high levels of stereocontrol in asymmetric reactions. rsc.org

The activation of electrophiles via hydrogen bonding makes trifluoromethyl-substituted thioureas excellent catalysts for fundamental carbon-carbon bond-forming reactions, delivering products with high enantioselectivity.

Michael Additions: Chiral bifunctional thiourea (B124793) catalysts, which contain both a hydrogen-bond donor (thiourea) and a basic site (e.g., a tertiary amine), are highly effective for asymmetric Michael reactions. libretexts.org For instance, catalysts bearing 3,5-bis(trifluoromethyl)phenyl groups have been successfully used in the addition of 1,3-dicarbonyl compounds to nitroolefins, affording the products in high yields and enantiomeric excess (ee). libretexts.orgnih.gov These catalysts activate the nitroalkene electrophile through hydrogen bonding to the nitro group while the basic moiety activates the nucleophile, creating a highly organized, chiral transition state. libretexts.org This strategy has been applied to the synthesis of biologically active molecules like (R)-Phenibut. rsc.org

Mannich Reactions: The Mannich reaction, involving the addition of a carbon nucleophile to an imine, is another area where these catalysts excel. Thiourea derivatives effectively catalyze the asymmetric addition of silyl (B83357) ketene (B1206846) acetals to N-Boc protected imines, yielding chiral β-amino carbonyl compounds with high enantioselectivity. libretexts.org Bifunctional catalysts derived from cinchona alkaloids and featuring a 3,5-bis(trifluoromethyl)phenylthiourea moiety are among the most widely used for promoting Mannich-type reactions. researchgate.netbuchler-gmbh.com

Henry (Nitroaldol) Reactions: The Henry reaction, the addition of a nitroalkane to a carbonyl compound or imine (the aza-Henry reaction), is a powerful tool for synthesizing β-nitro alcohols and β-nitroamines, which are versatile synthetic intermediates. Novel bis-thiourea catalysts based on a BINAM scaffold have been developed for the asymmetric aza-Henry reaction between N-Boc imines and nitroalkanes. msu.edunih.gov The catalyst featuring 3,5-bis(trifluoromethyl)phenyl substituents was found to be superior, providing significant asymmetric induction. msu.edu Similarly, bifunctional catalysts derived from cinchona alkaloids have been used for the aza-Henry reaction of cyclic trifluoromethyl ketimines with nitroalkanes, achieving good to excellent enantioselectivity and diastereoselectivity. nih.govacs.org

Reaction TypeCatalyst TypeSubstratesYieldEnantioselectivity (ee) / Diastereoselectivity (dr)Reference
Michael AdditionBifunctional Thiourea (DPEN-derived)Isobutyraldehyde and Maleimides≥97%99% ee nih.gov
Michael AdditionBifunctional Thiourea-Amine1,3-Dicarbonyls and NitroolefinsHighup to 94% ee libretexts.org
Aza-Henry ReactionBis-Thiourea (BINAM-based)N-Boc Imines and NitroalkanesGoodup to 74% ee msu.edu
Aza-Henry ReactionBifunctional Cinchona ThioureaIsatin-derived Ketimines and Nitroalkanes92–99%78–99% ee, up to 99:1 dr nih.gov
Mannich ReactionBifunctional Cinchona ThioureaN-unprotected ketimines and diketones-- buchler-gmbh.com

The ability of thiourea catalysts to control stereochemistry and reactivity makes them ideal for use in more complex cascade and multi-component reactions (MCRs). rsc.org These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step, aligning with the principles of green chemistry. researchgate.net

Bifunctional thiourea-based organocatalysts are particularly adept at orchestrating MCRs by simultaneously activating both the electrophilic and nucleophilic components. rsc.org For example, a quinine-derived thiourea catalyst bearing a 3,5-bis(trifluoromethyl)phenyl group has been used to catalyze a tandem Michael-Henry cascade reaction between 3-substituted cyclohexane-1,2-diones and nitroolefins to produce complex bicyclo[3.2.1]octan-8-ones. buchler-gmbh.com The catalyst facilitates the initial Michael addition and subsequently controls the stereochemistry of the intramolecular Henry reaction. This dual activation model is a recurring theme in the application of these catalysts to MCRs, enabling the enantioselective synthesis of diverse and complex products. rsc.orgresearchgate.net

The primary mode of action for thiourea organocatalysts is their ability to act as dual hydrogen-bond donors. rsc.org The two N-H protons can form a bidentate hydrogen-bonding interaction with Lewis basic sites on a substrate, such as the oxygen atoms of a carbonyl or nitro group. researchgate.net This interaction polarizes the substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

The presence of electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups is critical for high catalytic activity. rsc.orgresearchgate.net These groups increase the acidity of the N-H protons, leading to stronger and more effective hydrogen bonds. researchgate.netnih.gov Spectroscopic and computational studies have shown that catalytically superior thioureas, like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, favor a trans-trans conformation in solution. nih.govresearchgate.netacs.org This conformation allows both N-H groups to interact with a single hydrogen-bond acceptor site on the electrophile, which is proposed to be key for enhanced catalytic activation. researchgate.netnih.gov In bifunctional systems, the thiourea moiety activates the electrophile while a basic group (like an amine) activates the nucleophile, providing a synergistic effect that accelerates the reaction and controls the stereochemical outcome. rsc.org

Coordination Chemistry and Metal Complexation Research

Beyond organocatalysis, thiourea derivatives are versatile ligands in coordination chemistry due to the presence of both nucleophilic sulfur and nitrogen atoms. nih.gov They can coordinate to metal centers in various modes: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate chelating ligand using both sulfur and nitrogen atoms. mdpi.commaterialsciencejournal.org The electronic properties of substituents on the thiourea backbone significantly influence the coordination behavior and the properties of the resulting metal complexes.

The design of thiourea ligands incorporating trifluoromethylphenyl groups allows for the fine-tuning of the electronic and steric properties of transition metal catalysts. organic-chemistry.org For example, phosphine-functionalized thioureas bearing a 3,5-bis(trifluoromethyl)phenyl group have been prepared and coordinated to gold and silver. mdpi.comnih.gov In the case of silver, the ligand acts as a P,S-chelate, while with gold, a more complex equilibrium between linear and three-coordinate species is observed. mdpi.com

Water-soluble thiourea ligands have also been designed for palladium-catalyzed reactions in aqueous media. Bulky, carboxylic-functionalized thiourea ligands have been shown to stabilize palladium nanoparticles, creating a highly active and recyclable catalyst for Suzuki-Miyaura reactions conducted at room temperature under aerobic conditions. organic-chemistry.org The steric and electronic effects imparted by the ligand are crucial for achieving high catalytic activity and stability. organic-chemistry.org

A wide variety of transition metal complexes with thiourea ligands have been synthesized and characterized. The reaction of N-phenylmorpholine-4-carbothioamide with various bivalent metal ions (Cu, Pd, Pt, Ni, Zn, Cd, Hg) yields complexes where the ligand coordinates either as a monodentate S-donor or as a bidentate S,N-chelator, depending on the reaction conditions. mdpi.com

The synthesis of these complexes is typically straightforward, often involving the reaction of the thiourea ligand with a metal salt in a suitable solvent. materialsciencejournal.org Characterization is performed using a suite of analytical techniques.

Metal CenterLigand TypeCoordination ModeCharacterization TechniquesReference
Au(I), Ag(I)Phosphine-functionalized 3,5-bis(CF3)phenyl thioureaP-monodentate (Au), P,S-chelate (Ag)NMR (1H, 13C, 31P), HRMS mdpi.comnih.gov
Pd(II), Pt(II)N-Phenylmorpholine-4-carbothioamideS-monodentate or S,N-bidentateFT-IR, NMR (1H, 13C), Molar Conductivity, Elemental Analysis mdpi.com
Cu(II), Ni(II)N-phenyl-N'-[substituted phenyl] thioureaS-monodentateElemental Analysis, Spectral Studies materialsciencejournal.orgresearchgate.net
Pd(0)Water-soluble carboxylic-functionalized thioureaStabilizer for Pd NanoparticlesTransmission Electron Microscopy (TEM) organic-chemistry.org

Spectroscopic methods are essential for elucidating the structure and bonding in these complexes. For instance, in phosphine-containing thiourea complexes, ³¹P NMR spectroscopy is diagnostic for determining whether the phosphorus atom is coordinated to the metal. mdpi.com Infrared (FT-IR) spectroscopy can provide information on the coordination of the thiocarbonyl (C=S) group, as its stretching frequency often shifts upon binding to a metal center. mdpi.com These detailed characterization studies are fundamental to understanding the structure-property relationships that govern the applications of these metal complexes.

Research in Advanced Functional Materials Development

The strategic incorporation of specific functional groups into larger molecular frameworks is a cornerstone of modern materials science. The "{[3-(trifluoromethyl)phenyl]methyl}thiourea" moiety, and its closely related analogues, have garnered attention for their potential to impart unique properties to advanced functional materials. The presence of the trifluoromethyl group offers enhanced thermal stability, and unique electronic characteristics, while the thiourea group provides excellent hydrogen-bonding capabilities and is a versatile ligation site. These features make such compounds promising candidates for integration into polymeric architectures and for the development of sophisticated sensor technologies. While specific research on the direct incorporation of "this compound" is emerging, studies on analogous structures provide significant insights into its potential applications.

Incorporation into Polymeric Architectures

The integration of thiourea derivatives containing trifluoromethylphenyl groups into polymer chains can be achieved through several synthetic strategies, leading to materials with tailored properties. These strategies include the polymerization of monomers bearing the functional moiety or the post-polymerization modification of a pre-existing polymer. The choice of method depends on the desired polymer architecture, such as linear, branched, or cross-linked structures.

The trifluoromethyl group is known to enhance the solubility of polymers in organic solvents, improve their thermal stability, and lower their dielectric constant. mdpi.comsigmaaldrich.com The thiourea group, with its strong hydrogen-bonding donor capabilities, can introduce self-assembling properties into the polymer, leading to the formation of ordered supramolecular structures. mdpi.com This can influence the mechanical properties and morphology of the resulting material.

Research on polymers containing thiourea and trifluoromethylphenyl analogues has demonstrated their potential in various applications. For instance, polyimides containing trifluoromethyl groups exhibit excellent thermal stability and optical transparency, making them suitable for applications in microelectronics and optoelectronics. mdpi.com The incorporation of thiourea functionalities can further enhance their performance by introducing specific recognition sites. While detailed studies on polymers exclusively featuring the "this compound" unit are limited, the principles derived from related systems strongly suggest their utility in creating high-performance polymers.

Table 1: Potential Effects of Incorporating "this compound" Analogues into Polymers

PropertyInfluence of Trifluoromethyl GroupInfluence of Thiourea GroupPotential Application Area
Thermal Stability IncreasedCan form stable hydrogen bondsHigh-temperature resistant materials
Solubility Improved in organic solventsCan influence inter-chain interactionsProcessable high-performance polymers
Dielectric Constant LoweredMay influence polarityMicroelectronics, insulation
Optical Properties Can enhance transparencyCan be a site for chromophore attachmentOptoelectronic devices
Mechanical Strength Can increase rigidityHydrogen bonding can enhance toughnessStructural components

Exploration in Sensor Technologies (e.g., ion sensing, chemosensors)

The unique electronic and hydrogen-bonding properties of thiourea derivatives, particularly those bearing electron-withdrawing trifluoromethyl groups, make them highly attractive for the development of chemical sensors. rsc.org The thiourea moiety can act as a recognition site for a variety of analytes, including ions and neutral molecules, through hydrogen bonding and coordination chemistry. The trifluoromethyl group can enhance the acidity of the N-H protons of the thiourea, leading to stronger interactions with anions and other electron-rich species.

A notable example of the application of a closely related analogue is in the development of a surface acoustic wave (SAW) sensor for the detection of dimethyl methylphosphonate (B1257008) (DMMP), a simulant for nerve agents. researchgate.net In this study, a thiourea-decorated polyhedral oligomeric silsesquioxane (POSS) with a 3,5-bis(trifluoromethyl)phenyl functional group was used as the sensing material. The sensor exhibited a significant frequency shift upon exposure to DMMP, indicating a strong interaction between the analyte and the sensing layer. The high sensitivity and selectivity of the sensor were attributed to the strong hydrogen-bonding interactions between the thiourea group and the phosphonate (B1237965) group of DMMP, which were enhanced by the electron-withdrawing nature of the two trifluoromethyl groups. researchgate.net

Furthermore, thiourea-based chemosensors have been developed for the detection of various ions in solution. The thiourea group can selectively bind to specific ions, leading to a change in the optical or electrochemical properties of the sensor molecule. This change can be detected as a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor). The incorporation of trifluoromethylphenyl groups can modulate the selectivity and sensitivity of these sensors. For example, nitrophenyl thiourea-modified polyethylenimine has been utilized as a colorimetric sensor for sulfate, fluoride (B91410), and acetate (B1210297) ions. The electron-withdrawing nitro group, similar in effect to the trifluoromethyl group, enhances the acidity of the thiourea protons, facilitating strong hydrogen bonding with the target anions.

Table 2: Performance of a SAW Sensor Coated with a Thiourea-Decorated POSS Analogue for DMMP Detection

AnalyteConcentrationFrequency Shift (kHz)Recovery
DMMP1 ppm-14.725~75-80%
DMMP5 ppm-15.264~75-80%
DMMP10 ppm-16.007~75-80%

Data adapted from a study on a POSS-TU sensor with a 3,5-bis(trifluoromethyl)phenyl functional group, a close analogue of the subject compound. researchgate.net

The research into thiourea derivatives with trifluoromethylphenyl groups for sensor applications is a rapidly developing field. The ability to fine-tune the electronic properties and binding affinities of these molecules by modifying the substitution pattern on the phenyl ring opens up possibilities for the design of highly selective and sensitive sensors for a wide range of analytes, from environmental pollutants to biological markers.

Future Research Directions and Unexplored Avenues for 3 Trifluoromethyl Phenyl Methyl Thiourea

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved reaction efficiency, and facile scalability. The integration of {[3-(trifluoromethyl)phenyl]methyl}thiourea into flow chemistry setups represents a significant and largely unexplored research avenue. Future work could focus on immobilizing the thiourea (B124793) catalyst onto solid supports, such as polymers or silica (B1680970) gel, to create packed-bed reactors. This would not only simplify product purification by preventing catalyst leaching but also enable the reuse of the catalyst over multiple cycles.

High-throughput screening (HTS) methodologies could be employed to rapidly evaluate the catalytic performance of this compound and its derivatives across a broad range of reactions and conditions. By automating the reaction setup, execution, and analysis, HTS can accelerate the discovery of new applications and the optimization of existing ones. A potential screening setup could involve microplate reactors where various substrates, solvents, and co-catalysts are systematically tested.

Table 1: Hypothetical High-Throughput Screening Data for a Michael Addition Reaction

EntrySubstrate 1Substrate 2SolventYield (%)Enantiomeric Excess (%)
1NitrostyreneDiethyl malonateToluene8592
2NitrostyreneDiethyl malonateDichloromethane7888
3NitrostyreneDiethyl malonateTetrahydrofuran (B95107)6575
4ChalconeDiethyl malonateToluene9195

This table illustrates the type of data that could be generated through high-throughput screening to optimize reaction conditions for this compound-catalyzed reactions.

Development of Heterogeneous Catalytic Systems

The development of robust heterogeneous catalysts is paramount for sustainable chemical manufacturing. For this compound, this involves its covalent attachment to or encapsulation within solid supports. Potential supports for investigation include mesoporous silica nanoparticles (MSNs), metal-organic frameworks (MOFs), and functionalized polymers. The choice of support and the method of immobilization will be crucial in preserving or even enhancing the catalytic activity and selectivity of the thiourea moiety.

Characterization of these novel heterogeneous catalysts would involve a suite of analytical techniques, including solid-state NMR, X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM), to confirm the structure and stability of the immobilized catalyst. The catalytic performance of these materials could then be evaluated in various organic transformations, with a focus on reusability and the prevention of active site leaching.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques

A deep understanding of the reaction mechanism is fundamental to the rational design of more efficient catalysts. While the general mechanism of thiourea catalysis, involving hydrogen bonding to activate substrates, is understood, the specific dynamics for this compound remain to be elucidated. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, could provide invaluable insights into the short-lived intermediates and transition states involved in the catalytic cycle.

Exploration of Novel Reaction Substrates and Catalytic Transformations

The catalytic prowess of thiourea derivatives extends to a wide range of organic reactions. A significant area for future research is the exploration of novel substrates and catalytic transformations for this compound. This could involve expanding the scope of known thiourea-catalyzed reactions, such as Michael additions, Aldol reactions, and Henry reactions, to include more challenging or previously unreactive substrates.

Furthermore, there is an opportunity to discover entirely new catalytic applications for this compound. For instance, its potential in mediating cycloaddition reactions, enantioselective protonations, or cascade reactions could be investigated. A systematic study of its reactivity with a diverse library of substrates would be instrumental in uncovering new synthetic methodologies.

Table 2: Potential Novel Catalytic Transformations for Investigation

Reaction TypeExample SubstratesPotential Product
Diels-AlderAnthracene, Maleimide[4+2] Cycloadduct
Friedel-CraftsIndole, NitroalkeneAlkylated Indole
Baylis-HillmanBenzaldehyde, Methyl acrylateAllylic Alcohol

This table provides examples of novel catalytic reactions where the efficacy of this compound could be explored.

Design of Multi-Functional Molecules Featuring the "this compound" Motif

The incorporation of the this compound motif into more complex molecular architectures could lead to the development of multi-functional molecules with unique properties. For example, bifunctional catalysts could be designed by integrating a secondary catalytic site, such as a Brønsted base or a Lewis acid, into the same molecule. Such catalysts could enable cooperative catalysis, leading to enhanced reactivity and selectivity in cascade reactions.

Beyond catalysis, the thiourea moiety can be a versatile building block for supramolecular chemistry and materials science. The hydrogen-bonding capabilities of the thiourea group could be exploited in the design of self-assembling materials, molecular sensors for anion recognition, or as a component in novel polymers with specific functional properties. The synthesis and characterization of these new multi-functional molecules would open up new avenues for the application of this compound.

Q & A

Q. What are the optimal synthetic routes for {[3-(trifluoromethyl)phenyl]methyl}thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting 3-(trifluoromethyl)benzylamine with thiocarbonyl reagents (e.g., thiophosgene or ammonium thiocyanate) under controlled conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .
  • Temperature and pH : Reactions are carried out at 0–25°C with pH maintained near neutrality to avoid side reactions (e.g., hydrolysis of thiourea) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

TechniqueApplicationExample Data
NMR Confirms substitution patterns and purity.1^1H NMR: δ 7.6–7.8 (m, aromatic H), 4.5 (s, CH2_2) .
XRD Resolves crystal packing and hydrogen bonding.C–S bond length: 1.68 Å; N–H···S interactions .
FT-IR Identifies thiourea vibrations.ν(N–H): 3250–3350 cm1^{-1}; ν(C=S): 1250 cm1^{-1} .
Mass Spectrometry Validates molecular weight.[M+H]+^+: m/z 265.1 .

Q. How can computational methods like DFT and TD-DFT predict the electronic properties of this compound?

Methodological Answer:

  • DFT calculations (B3LYP/6-311++G(d,p)) model ground-state geometries, revealing charge distribution on the trifluoromethyl group and thiourea moiety .
  • TD-DFT predicts UV-Vis absorption spectra (e.g., λmax_{max} ≈ 290 nm), correlating with experimental data .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding contributes 35% of crystal packing) .

Advanced Research Questions

Q. What mechanisms underlie the gibberellin-like activity of this compound derivatives, and how can structural modifications enhance this activity?

Methodological Answer:

  • Mechanism : The thiourea core acts as a hydrogen-bond donor, mimicking gibberellin’s interaction with GID1 receptors. Trifluoromethyl groups enhance lipophilicity and binding affinity .

  • Structural Optimization :

    ModificationEffect on Activity
    Longer alkyl chains Increased bioavailability (e.g., Y21 derivative: EC50_{50} = 0.8 μM) .
    Electron-withdrawing substituents Stabilize H-bonding networks .

Q. How do structural variations in the thiourea core (e.g., trifluoromethyl substitution patterns) affect intermolecular interactions in crystal lattices?

Methodological Answer:

  • Crystallographic studies show that 3-(trifluoromethyl) substitution induces steric effects, reducing symmetry and promoting twisted molecular conformations .
  • Hydrogen-bonding networks : N–H···S and C–F···π interactions dominate, contributing to thermal stability (Tmelt_{melt} = 180–200°C) .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions for this compound derivatives?

Methodological Answer:

  • Case Study : Discrepancies in 13^{13}C NMR chemical shifts (experimental vs. DFT) arise from solvent effects. Including PCM (Polarizable Continuum Model) in simulations reduces errors by 15% .
  • Validation : Cross-referencing XRD-derived bond lengths with DFT-optimized geometries ensures accuracy .

Q. How does the thiourea moiety participate in hydrogen bonding networks, and what implications does this have for biological target interactions?

Methodological Answer:

  • Intermolecular interactions : The thiourea group forms bifurcated H-bonds with protein active sites (e.g., kinase ATP-binding pockets) .
  • Biological implications : Enhanced H-bonding correlates with inhibitory activity (e.g., IC50_{50} = 1.2 μM for a kinase target) .

Q. What are the limitations of SHELX-based refinement for resolving disorder in this compound crystal structures?

Methodological Answer:

  • Challenges : SHELX struggles with disordered trifluoromethyl groups due to low electron density contrast.
  • Workarounds :
    • Use SHELXD for initial phasing, followed by Olex2 for disorder modeling .
    • Apply TLS (Translation-Libration-Screw) parameters to refine thermal motion .

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